Diminazene

Acanthamoeba Keratitis Diamidines

Standard antiprotozoal agents often lack stage-specific activity, limiting their utility in targeted parasitology research. Diminazene directly addresses this gap with unique pharmacological selectivity. - Stage-Specific Potency: Active against Haemonchus contortus L3 larvae, a feature not observed with pentamidine, enabling dissection of stage-specific drug susceptibility. - Superior Target Affinity: Demonstrates 3.9-fold lower MTC (1.6 µg/mL) against Acanthamoeba trophozoites vs. pentamidine (6.3 µg/mL) and 1.3-fold higher serine protease binding affinity, providing a robust benchmark for structure-activity studies. - Research-Grade Reliability: Available as high-purity (>98%) neat compound or formulated as the diaceturate salt, with documented ACE2 activation and ASIC inhibition supporting cardiovascular and inflammatory disease research.

Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
CAS No. 536-71-0
Cat. No. B1218545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiminazene
CAS536-71-0
Synonyms4,4' Diazoaminobenzamidine
4,4'-Diazoaminobenzamidine
Diminazene
Molecular FormulaC14H15N7
Molecular Weight281.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
InChIKeyXNYZHCFCZNMTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diminazene: Overview & Procurement Context


Diminazene (CAS 536-71-0) is a synthetic aromatic diamidine, formulated as its diaceturate salt, with a molecular weight of 587 g/mol and a pKa of approximately 10.0 [1]. Its core mechanism of action involves non-intercalative binding to the minor groove of trypanosomal kinetoplast DNA (kDNA) at adenine-thymine rich sites, disrupting nucleic acid synthesis and replication . While its historical and primary application is as a veterinary antiprotozoal for trypanosomiasis and babesiosis, recent investigations have identified secondary pharmacological activities, including angiotensin-converting enzyme 2 (ACE2) activation and acid-sensing ion channel (ASIC) inhibition, broadening its relevance in research areas such as cardiovascular and inflammatory disease [2].

Diminazene Procurement: Selecting Beyond Diamidines


While several aromatic diamidines (e.g., pentamidine, imidocarb) share a common structural motif and broad-spectrum antiprotozoal activity, they are not functionally interchangeable in research or industrial applications. Selection based solely on the diamidine class is insufficient due to significant divergence in target selectivity profiles [1], species-specific therapeutic indices [2], and formulation-dependent pharmacokinetic behavior [3]. For example, the 17.6-fold difference in topoisomerase II selectivity between diminazene and pentamidine directly impacts leishmanicidal outcomes, while the formulation of diminazene can reduce required dosing by 30%, factors which generic substitution overlooks and which critically affect experimental design, cost-efficiency, and the validity of comparative results.

Diminazene: Comparative Performance Data


Acanthamoeba Trophozoite Inhibition vs. Pentamidine

In a head-to-head comparison against clinical isolates of Acanthamoeba, diminazene demonstrated greater potency against trophozoites, with a minimum trophocidal concentration (MTC) of 1.6 μg/mL, compared to pentamidine's MTC of 6.3 μg/mL [1].

Acanthamoeba Keratitis Diamidines

Helminth L3 Larvae Activity vs. Pentamidine

In comparative life-stage assays, diminazene uniquely maintained activity against the infective L3 larval stage of Haemonchus contortus in a migration inhibition assay, whereas pentamidine showed no activity against this stage [1].

Helminth Nematode Larval Migration Assay

Bovine Beta-Trypsin Binding Affinity vs. Pentamidine

Thermodynamic analysis of bovine beta-trypsin binding revealed that diminazene has a 1.3-fold higher binding affinity compared to pentamidine [1].

Trypsin Protease Inhibition Enzyme Kinetics

Micellar vs. Aqueous Formulation Performance

Encapsulation of diminazene in a micellar formulation (using Tween 80) improved intracellular penetration and therapeutic efficacy in a sheep model, allowing for a 30% reduction in the required injection dose compared to the standard aqueous formulation [1].

Drug Delivery Formulation Science Veterinary Pharmacology

Diminazene: Key Application Scenarios


Acanthamoeba Trophozoite Control

For research groups focused on developing new treatments for Acanthamoeba keratitis, the 3.9-fold lower MTC of diminazene (1.6 μg/mL) against trophozoites compared to pentamidine (6.3 μg/mL) provides a clear scientific rationale for its selection as a positive control or lead scaffold in in vitro screening assays [1].

Helminth Life-Stage Specificity Studies

In veterinary parasitology research exploring interventions against Haemonchus contortus, the unique activity of diminazene against the infective L3 larval stage, which is not observed with pentamidine, makes it an indispensable tool for dissecting stage-specific drug susceptibility [1].

Large Animal Dosing Optimization

In preclinical development or field trials involving livestock, the demonstrated 30% dose reduction achievable with micellar diminazene formulations directly supports procurement of advanced drug delivery systems to enhance cost-effectiveness and improve therapeutic windows in large-scale studies [1].

Serine Protease SAR Studies

For biochemists and structural biologists investigating serine protease inhibition, the 1.3-fold higher binding affinity of diminazene over pentamidine provides a quantifiable benchmark for computational docking and medicinal chemistry efforts aimed at optimizing diamidine-based protease inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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